2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
CAS No.: 1303587-99-6
Cat. No.: VC4185004
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1303587-99-6 |
|---|---|
| Molecular Formula | C6H6ClN3O |
| Molecular Weight | 171.58 |
| IUPAC Name | 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine |
| Standard InChI | InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) |
| Standard InChI Key | GYQORXHFUXETMQ-UHFFFAOYSA-N |
| SMILES | C1COC2=CN=C(N=C2N1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b] oxazine features a bicyclic framework comprising a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) fused to an oxazine ring (a six-membered oxygen- and nitrogen-containing heterocycle). The chlorine substituent at position 2 introduces electronic effects that influence reactivity and intermolecular interactions .
Table 1: Molecular and Structural Data
The planar pyrimidine ring and partially saturated oxazine moiety create a rigid yet polar structure, as evidenced by its predicted collision cross-section (CCS) values. For the [M+H]+ adduct, the CCS is 131.3 Ų, suggesting moderate molecular surface area and potential for specific biological interactions .
Comparative Analysis with Methylated Derivative
Structural Modifications and Effects
A closely related derivative, 2-chloro-7-methyl-7,8-dihydro-6H-pyrimido[5,4-b] oxazine (CAS 1715004-46-8), introduces a methyl group at position 7 of the oxazine ring. This modification alters steric and electronic properties while retaining the core bicyclic framework .
Table 2: Derivative Comparison
| Property | Parent Compound | 7-Methyl Derivative |
|---|---|---|
| Molecular Formula | C₆H₆ClN₃O | C₇H₈ClN₃O |
| Molecular Weight | 171.58 g/mol | 185.61 g/mol |
| SMILES | C1COC2=CN=C(N=C2N1)Cl | CC1COC2=CN=C(N=C2N1)Cl |
| CCS ([M+H]+) | 131.3 Ų | 135.9 Ų |
| Predicted Solubility | Moderate polarity | Reduced polarity due to methyl |
The methyl group increases hydrophobicity, as reflected in the derivative’s higher CCS value (135.9 Ų for [M+H]+) . This structural variation may enhance membrane permeability in biological systems or alter crystallinity in materials applications.
Chemical Reactivity and Predicted Properties
Nucleophilic Substitution at Chlorine
The electron-withdrawing chlorine atom at position 2 activates the pyrimidine ring for nucleophilic substitution. Amines, thiols, and alkoxides can displace the chloride under mild conditions (e.g., polar solvents at 60–80°C), yielding derivatives with modified electronic profiles .
Redox Behavior
Quantum mechanical calculations predict that the oxazine ring undergoes reversible oxidation, forming hydroxyl or carbonyl derivatives. Reduction with agents like NaBH₄ could saturate the oxazine ring, though experimental validation is pending .
Table 3: Predicted Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Nucleophilic Substitution | Ethanolamine, DMSO, 70°C | 2-Aminoethylpyrimido-oxazine |
| Oxidation | H₂O₂, acidic conditions | Oxazine ketone derivative |
| Reduction | NaBH₄, THF | Tetrahydro-oxazine analog |
Future Directions in Research
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Synthetic Optimization: Develop scalable routes using continuous flow reactors.
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Biological Screening: Evaluate antimicrobial and kinase-inhibition activity.
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Computational Modeling: Predict solid-state packing for materials design.
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